N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide
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Overview
Description
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide is a complex organic compound with a molecular formula of C22H21ClN4O2S. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a phenoxybutanamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is typically achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone moiety can be introduced via a reaction between an appropriate amine and a chloro-substituted pyrrolidinone. Finally, the phenoxybutanamide group is attached through a nucleophilic substitution reaction involving a phenoxybutanoyl chloride and the intermediate compound .
Chemical Reactions Analysis
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Scientific Research Applications
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{5-[1-(3-chloro-4-m
Properties
Molecular Formula |
C23H23ClN4O3S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide |
InChI |
InChI=1S/C23H23ClN4O3S/c1-15-9-10-17(13-19(15)24)28-14-16(12-21(28)30)22-26-27-23(32-22)25-20(29)8-5-11-31-18-6-3-2-4-7-18/h2-4,6-7,9-10,13,16H,5,8,11-12,14H2,1H3,(H,25,27,29) |
InChI Key |
DVXMSBPDLVACNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCOC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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